(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Description
Properties
IUPAC Name |
(1S,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBIQNXHRPJKK-RCOVLWMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459719-81-3 | |
| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1459719813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1S,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37OQ6J1I62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Asymmetric Reduction via CBS Catalyst
One of the most authoritative and industrially relevant methods for preparing (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine involves a chiral asymmetric reduction step using the Corey-Bakshi-Shibata (CBS) catalyst system. This method is detailed in Chinese patent CN104974017B and involves the following key steps:
- Starting from a precursor compound (denoted as formula VI), which is a prochiral ketone or related intermediate.
- Performing CBS asymmetric reduction using a chiral oxazaborolidine catalyst (formula VII) with a borane reducing agent such as borane-tetrahydrofuran or borane-N,N-diethylaniline.
- This step yields the chiral alcohol intermediate (formula V) with high enantiomeric excess.
- Subsequent cyclopropanation converts this intermediate into the cyclopropane-containing compound (formula IV).
- The amide formation and Hofmann degradation steps follow to yield the target cyclopropanamine (formula II).
- Finally, salt formation with D-mandelic acid affords a stable crystalline salt form (formula I), facilitating purification and handling.
This method is advantageous for industrial production due to its high stereoselectivity, environmental compatibility, and improved yield, addressing the need for scalable and efficient synthesis of this key intermediate.
Multi-Step Synthesis from 3,4-Difluorobenzaldehyde
An alternative synthetic route, described in EP2644590A1, starts from 3,4-difluorobenzaldehyde and proceeds through several transformations:
- Knoevenagel condensation with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid.
- Conversion to the corresponding acid chloride using thionyl chloride.
- Esterification with L-menthol to form a chiral ester intermediate.
- Cyclopropanation using dimethylsulfoxonium methylide in the presence of sodium iodide and sodium hydroxide to form a cyclopropane ester.
- Hydrolysis to the corresponding cyclopropanecarboxylic acid.
- Conversion to the acid chloride and subsequent azide formation.
- Finally, reduction of the azide yields the desired cyclopropanamine.
This route emphasizes stereochemical control via chiral auxiliaries (Oppolzer’s sultam or L-menthol esters) and classical organic transformations, providing an alternative for laboratories with access to these reagents and conditions.
Biological Preparation Method
A biological preparation method is also reported (CN106701840B), which involves enzymatic or microbial processes to obtain the chiral cyclopropanamine D-mandelate salt. This biocatalytic approach offers potential advantages in terms of mild reaction conditions, environmental friendliness, and stereoselectivity, though industrial scalability and yield data are less well documented.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine can undergo oxidation reactions to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert this compound into various amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Cyclopropanone derivatives.
Reduction: Various amine derivatives.
Substitution: Phenyl derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Synthesis of CPA
The synthesis of (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine typically involves several steps that convert starting materials into the desired cyclopropanamine derivative. A notable method includes the use of 3,4-difluorobenzaldehyde and malonic acid in the presence of various reagents to yield intermediates that are subsequently transformed into CPA. This process has been optimized for industrial applicability and environmental safety by employing non-hazardous reagents .
Pharmacological Applications
One of the primary applications of this compound is as an intermediate in the synthesis of ticagrelor (TCG), a potent P2Y12 receptor antagonist used in antiplatelet therapy. Ticagrelor is indicated for the treatment and prevention of thrombotic cardiovascular events . The ability of CPA to effectively modulate platelet aggregation makes it a valuable compound in cardiovascular pharmacotherapy.
Neuropharmacology
Research indicates that compounds similar to CPA may exhibit neuroprotective properties. Studies have suggested that cyclopropanamine derivatives can influence neurotransmitter systems and potentially offer therapeutic benefits in neurodegenerative diseases . The specific interactions and mechanisms remain an active area of investigation.
Case Study 1: Ticagrelor Synthesis
A study detailed the synthesis of ticagrelor from this compound. The researchers highlighted the efficiency of the synthetic route developed for CPA, which minimized environmental impact while maximizing yield. The study concluded that optimizing the synthesis of CPA not only reduces costs but also enhances accessibility for pharmaceutical applications .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuropharmacological effects, researchers evaluated various derivatives of cyclopropanamines for their ability to protect neuronal cells from oxidative stress. The findings indicated that certain modifications to the CPA structure could enhance its protective effects against neurotoxicity .
Data Tables
| Step Description | Reagents Used | Outcome |
|---|---|---|
| Reaction of malonic acid with aldehyde | Pyridine, piperidine | Intermediate formation |
| Conversion to cyclopropane | Thionyl chloride | Cyclopropane derivative |
| Final amination | Aqueous hydroxylamine | (1S,2S)-CPA |
Mechanism of Action
The mechanism of action of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers and Structural Analogues
The compound’s stereoisomers and structural analogues differ in substituent positions, fluorine substitution patterns, or cyclopropane ring configurations. Below is a comparative analysis:
Physicochemical and Pharmacological Differences
- Solubility : The (1R,2S)-isomer hydrochloride salt is highly soluble in polar solvents, while the (1S,2S)-isomer lacks detailed solubility data but is presumed less pharmaceutically favorable .
- Pharmacological Activity : The (1R,2S)-isomer is pharmacologically relevant due to its integration into ticagrelor’s structure, directly contributing to P2Y₁₂ receptor binding . In contrast, the (1S,2S)-isomer lacks therapeutic utility and is monitored as an impurity .
Key Research Findings
Chiral Resolution : D-mandelic acid effectively resolves (1R,2S)-isomer with 99.9% enantiomeric excess, critical for ticagrelor’s efficacy .
Process Optimization : Use of L-menthol and CuI in cyclopropanation improves yield and stereoselectivity, reducing (1S,2S)-isomer formation .
Impurity Profiling : Chiral HPLC methods detect (1S,2S)-isomer at ppm levels, ensuring compliance with regulatory limits .
Biological Activity
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, often referred to as a cyclopropanamine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropane ring and a difluorophenyl substituent, which may influence its pharmacological properties.
- Molecular Formula : C9H10F2N
- Molecular Weight : 179.18 g/mol
- CAS Number : 1402222-66-5
The compound's stereochemistry is crucial for its biological activity, as the (1S,2S) configuration can significantly impact its interaction with biological targets.
Research indicates that this compound interacts with various receptors and enzymes in the body. Its mechanism of action may involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
Pharmacological Effects
The compound has been linked to several pharmacological activities:
- Antidepressant Properties : Similar compounds have shown efficacy in alleviating symptoms of depression by modulating neurotransmitter levels.
- Neuroprotective Effects : Some studies suggest that derivatives of cyclopropanamines may protect neuronal cells from degeneration.
- Analgesic Activity : The compound may exhibit pain-relieving properties through its action on pain pathways.
Case Studies and Research Findings
- Dopamine Receptor Interaction : A study demonstrated that cyclopropanamine derivatives can act as ligands for dopamine receptors, potentially influencing dopaminergic signaling pathways involved in mood regulation .
- Neurodegenerative Disorders : Research indicates that compounds with similar structures have been explored for their ability to inhibit processes associated with neurodegenerative diseases .
- Toxicity Studies : Toxicological assessments have been performed to evaluate the safety profile of this compound in various formulations .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (1R,2S)-Cyclopropanamine | Cyclopropane ring; amine group | Antidepressant properties |
| (3,4-Difluorophenyl)ethylamine | Ethylene chain; difluorophenyl | Neuroactive effects |
| Phenethylamine | Aromatic ring; simple amine | Broad pharmacological activities |
The unique stereochemistry and functional groups of this compound may confer distinct biological activities compared to these similar compounds.
Synthesis and Analytical Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques that require precise control over reaction conditions to maintain the desired stereochemistry . Analytical methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, and how do they differ from those for the (1R,2S) isomer?
- Methodology : The synthesis typically involves stereoselective cyclopropanation. For example, the (1R,2S) isomer (a Ticagrelor intermediate) is synthesized via Sharpless asymmetric cyclopropanation using a chiral catalyst . To obtain the (1S,2S) isomer, researchers may invert reaction conditions (e.g., catalyst enantiomer or temperature) or employ kinetic resolution. Key steps include monitoring stereochemistry via chiral HPLC and verifying configurations with NOESY NMR or X-ray crystallography .
Q. What spectroscopic techniques are critical for confirming the stereochemistry of this compound?
- Methodology :
- NMR : Use NOESY to confirm spatial proximity of protons (e.g., cyclopropane ring protons and fluorophenyl substituents) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, particularly for salt forms (e.g., hydrochloride or mandelate derivatives) .
- Chiral HPLC : Employ columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to separate enantiomers .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Use amber vials to minimize light exposure, as fluorophenyl groups may degrade under UV .
Advanced Research Questions
Q. How can the (1S,2S) isomer be resolved and quantified when present as an impurity in Ticagrelor intermediates?
- Methodology :
- Chiral Resolution : Use preparative HPLC with cellulose-based chiral stationary phases (CSPs) for bulk separation. Validate purity via mass balance and differential scanning calorimetry (DSC) .
- Quantification : Develop a validated UPLC method with a limit of detection (LOD) <0.05% using charged aerosol detection (CAD) to account for non-UV-active impurities .
Q. What are the pharmacological implications of the (1S,2S) isomer compared to the (1R,2S) form in Ticagrelor?
- Methodology :
- In Vitro Assays : Compare P2Y12 receptor binding affinity using radioligand displacement assays. The (1R,2S) isomer is active, while the (1S,2S) form may exhibit antagonistic or reduced activity .
- Pharmacokinetics : Assess metabolic stability in human liver microsomes. Stereochemical differences can alter CYP450 enzyme interactions, affecting clearance rates .
Q. How can researchers address contradictions in reported synthetic yields for this compound?
- Methodology :
- Reaction Optimization : Screen solvents (e.g., THF vs. dichloromethane) and catalysts (e.g., Rh(II) vs. Cu(I)) to identify yield-limiting steps.
- Byproduct Analysis : Use LC-MS to detect side products (e.g., urea impurities from carbamate intermediates) that reduce yield .
Q. What strategies are effective for scaling up this compound synthesis while maintaining stereopurity?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
